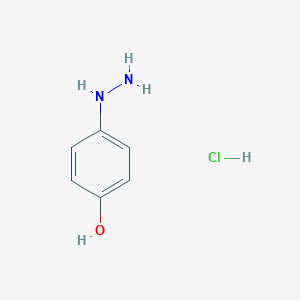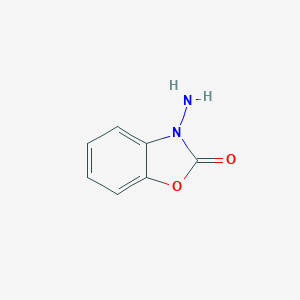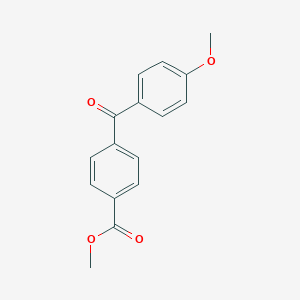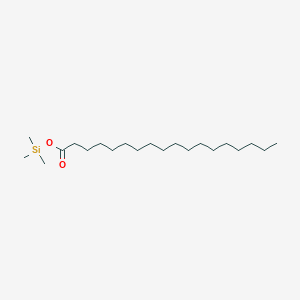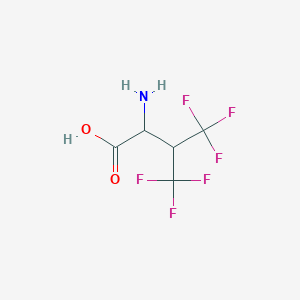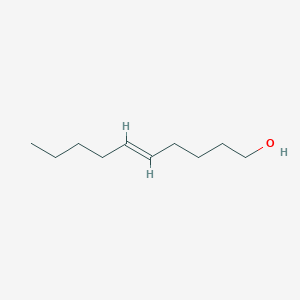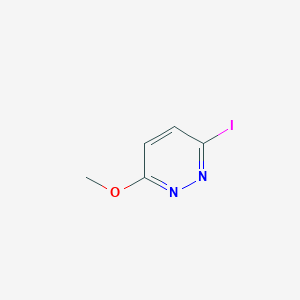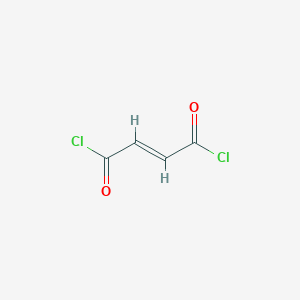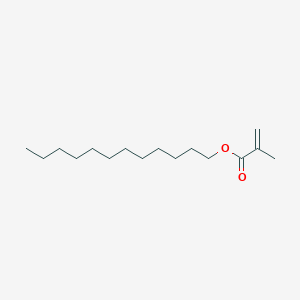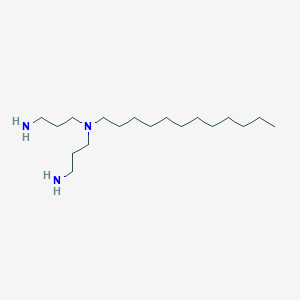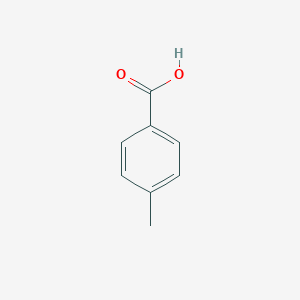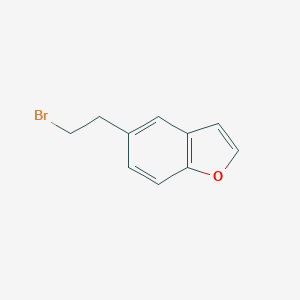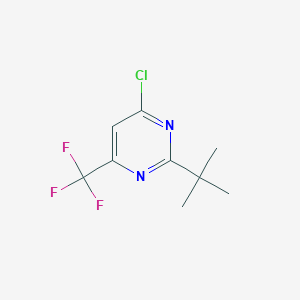
2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
The compound 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of tert-butyl, chloro, and trifluoromethyl functional groups attached to the pyrimidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 2,4-di-tert-butyl-5,6-dialkylpyrimidines, has been reported to be achievable through a one-step reaction involving dialkyl ketones and pivalonitrile in the presence of triflic anhydride. These compounds exhibit high pKa values, indicating their potential as non-nucleophilic bases due to significant steric hindrance. This property has been utilized in the synthesis of vinyl triflates, where the formation of the strong TfOH acid is a byproduct of the reaction. The synthesis process and the resulting compounds' properties have been compared with those obtained using commercially available 2,4,6-tri-tert-butylpyrimidine (TTBP) .
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives has been characterized using various techniques. For instance, the crystal and molecular structure of a compound with a tert-butyl group on the pyrimidine ring has been determined by X-ray crystallographic analysis. This compound crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the structure. The distances and angles of these hydrogen bonds have been precisely measured, providing insight into the compound's three-dimensional conformation .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including coupling with aromatic aldehydes to form Schiff base compounds. These reactions are facilitated by the presence of amino groups in the pyrimidine ring, which can react with the carbonyl group of the aldehyde to form an imine linkage. The resulting Schiff bases exhibit distinct spectroscopic properties that can be characterized using FTIR, 1H, and 13C NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by the substituents on the ring. The presence of tert-butyl groups introduces significant steric bulk, which can affect the compound's reactivity and acidity. The trifluoromethyl group is highly electronegative, which can impact the electronic distribution within the molecule and its overall polarity. The chloro substituent is a good leaving group, which can be relevant in substitution reactions. The thermal stability, solubility, and reactivity of these compounds can be further studied to understand their behavior in different chemical environments .
Applications De Recherche Scientifique
Malaria Treatment and Prevention
- JPC-3210, a compound related to 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine, was selected as a lead compound for preclinical development for malaria treatment and/or prevention due to its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, lower in vitro cytotoxicity in mammalian cell lines, longer plasma elimination half-life, and greater in vivo efficacy against murine malaria (Chavchich et al., 2016).
Organic Chemistry and Synthesis
- Pyrimidines, including those related to 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine, have been stannylated in the activated 4-position by thermal decarboxylation of the corresponding carboxylic organotin esters, demonstrating their utility in organic synthesis and structural analysis (Majeed et al., 1989).
Interaction Studies
- The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate has been studied, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, showcasing the potential for creating biologically active compounds (Zinchenko et al., 2018).
Antitumor Activity
- Novel 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives related to this compound have been investigated for their antitumor activity. This research highlights the potential medical application of these compounds in cancer treatment (Maftei et al., 2016).
Material Science
- Research on the synthesis, optical, and thermal properties of glassy trityl group containing luminescent derivatives of 2-tert-butyl-6-methyl-4H-pyran-4-one demonstrates the potential applications of these compounds in materials science, particularly in organic light-emitting diodes and organic lasers (Zarins et al., 2012).
Pharmaceutical Applications
- Bosentan monohydrate, a compound containing a pyrimidine ring, was studied for its crystal packing and hydrogen bonding, which is crucial for understanding the drug's stability and efficacy (Kaur et al., 2012).
Propriétés
IUPAC Name |
2-tert-butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2/c1-8(2,3)7-14-5(9(11,12)13)4-6(10)15-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHYYFMWHWPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578754 | |
| Record name | 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine | |
CAS RN |
193611-28-8 | |
| Record name | 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


